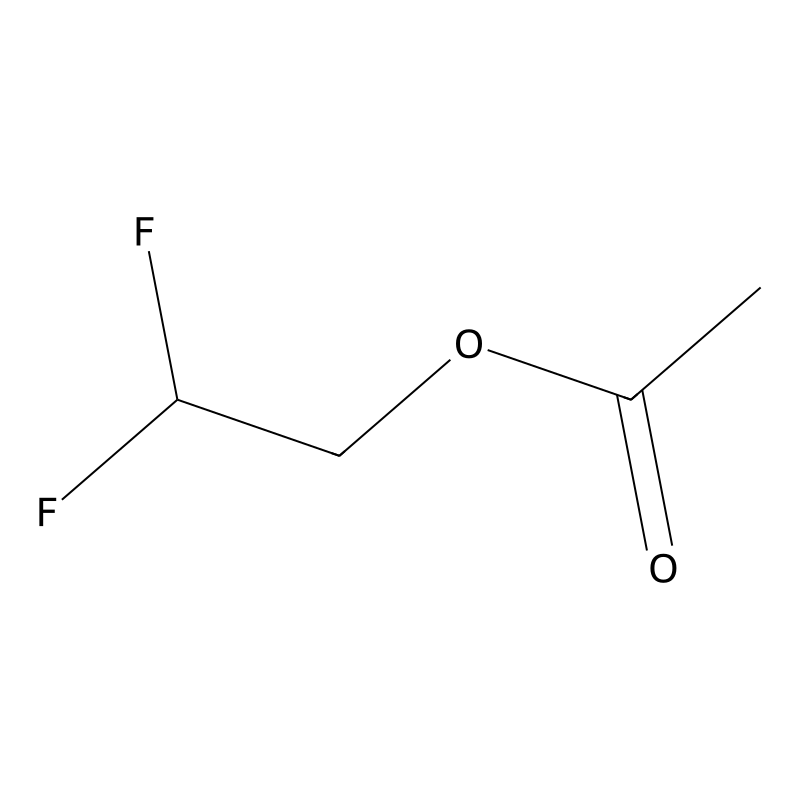2,2-Difluoroethyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential as a Bioisostere: Due to the presence of the difluoroethyl group, 2,2-Difluoroethyl acetate could potentially act as a bioisostere for other functional groups like the ethyl group. Bioisosteres are molecules with similar shapes and sizes but slightly different chemical properties. Scientists use bioisosteres to modify existing molecules and potentially improve their biological activity or other properties [].
Organic Synthesis: The presence of the ester functional group suggests 2,2-Difluoroethyl acetate could be a potential intermediate or reagent in organic synthesis reactions. Esters are commonly used as building blocks or activating groups in various organic transformations [].
Further Research:
While specific research applications are not readily available, scientific databases and patent filings might provide more details. Resources like PubChem and SciFinder can be helpful for further exploration [, ].
2,2-Difluoroethyl acetate is a fluorinated acyclic carboxylic acid ester with the molecular formula and a molecular weight of approximately 124.086 g/mol. It is characterized by the presence of two fluorine atoms attached to the ethyl group, which significantly influences its chemical properties and reactivity. This compound is noted for its unique structure that combines both fluorinated and acetate functionalities, making it an interesting subject for various chemical applications and studies .
Research suggests 2,2-difluoroethyl acetate is used in proteomics for protein derivatization [, ]. Derivatization refers to modifying a molecule to improve its properties for analysis. In protein research, this often involves attaching a functional group to specific amino acid side chains within the protein. The mechanism by which 2,2-difluoroethyl acetate acts in protein derivatization is not widely reported in publicly available sources.
The reactivity of 2,2-difluoroethyl acetate is primarily attributed to its ester functional group and the presence of fluorine atoms. It can undergo several types of reactions:
- Ester Hydrolysis: In the presence of water and an acid or base catalyst, 2,2-difluoroethyl acetate can hydrolyze to yield 2,2-difluoroethanol and acetic acid.
- Transesterification: This compound can react with alcohols to form different esters. For example, when treated with methanol in the presence of a base, it can yield methyl 2,2-difluoroethyl ester .
- Nucleophilic Substitution: The fluorine atoms can facilitate nucleophilic substitution reactions, where nucleophiles can attack the carbon atoms bonded to fluorine .
Several methods exist for synthesizing 2,2-difluoroethyl acetate:
- From 1-Chloro-2,2-difluoroethane: This method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of acetic acid in a suitable solvent like dimethyl sulfoxide at elevated temperatures. The reaction typically yields 90.8% of the desired product .
- Transesterification of 2,2-Difluoroethyl Formate: Another approach includes transesterifying 2,2-difluoroethyl formate in the presence of an alcohol (such as methanol) and a base catalyst .
- Direct Fluorination: Although less common, direct fluorination methods can also be employed to introduce fluorine into organic compounds before converting them into esters .
The applications of 2,2-difluoroethyl acetate span various fields:
- Solvent: Due to its unique chemical properties, it serves as a solvent in organic synthesis.
- Intermediate in Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Fluorinated Compounds: The compound's fluorinated nature makes it valuable in producing other fluorinated chemicals with specific properties .
Interaction studies involving 2,2-difluoroethyl acetate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Its interactions can lead to the formation of various derivatives that may exhibit enhanced properties compared to non-fluorinated counterparts.
Additionally, studies on its toxicity indicate that it can cause skin and eye irritation; thus, handling precautions are necessary when working with this compound .
Several compounds share structural similarities with 2,2-difluoroethyl acetate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl Acetate | C4H8O2 | Non-fluorinated; widely used as a solvent |
| 1,1-Difluoroethyl Acetate | C4H6F2O2 | Contains one less fluorine atom; different reactivity profile |
| Trifluoroethyl Acetate | C4H3F3O2 | More electronegative; stronger solvent properties due to trifluoromethyl group |
| 1-Fluoroethyl Acetate | C4H7FO2 | Contains one fluorine atom; less polar than difluorinated variants |
The unique aspect of 2,2-difluoroethyl acetate lies in its dual fluorination at the ethyl position, which enhances its reactivity compared to other esters while also providing distinct physical properties such as boiling point and solubility characteristics .
XLogP3
GHS Hazard Statements
H335 (91.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (91.18%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








